molecular formula C18H17FN2O4 B2677343 N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide CAS No. 2034290-62-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide

Cat. No.: B2677343
CAS No.: 2034290-62-3
M. Wt: 344.342
InChI Key: ZXSHXRAEFYFVEY-UHFFFAOYSA-N
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Description

This compound features a 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine core, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, linked via a carboxamide group to a benzo[d][1,3]dioxol-5-ylmethyl moiety. Its synthesis likely involves carbodiimide-mediated amide coupling, similar to related compounds .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4/c19-14-2-4-15-13(8-14)10-21(5-6-23-15)18(22)20-9-12-1-3-16-17(7-12)25-11-24-16/h1-4,7-8H,5-6,9-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSHXRAEFYFVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)NCC3=CC4=C(C=C3)OCO4)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the dioxole ring . The final step is the formation of the carboxamide group, which can be achieved through an amide coupling reaction using a carboxylic acid derivative and an amine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the implementation of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide exhibits various biological activities, including:

  • Anticancer Properties : The compound has been shown to inhibit tumor growth by disrupting angiogenesis and interfering with the vascular endothelial growth factor (VEGF) signaling pathway. This mechanism is crucial in cancer therapy as it targets the blood supply to tumors.
  • Neuropharmacological Effects : Studies suggest that this compound modulates neurotransmitter levels, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its interaction with dopamine receptors may help manage conditions related to dopamine dysregulation.

Case Studies

Several studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Antigiardial Activity : A screening study demonstrated that derivatives of this compound exhibited significant antigiardial activity against Giardia lamblia, suggesting its potential as an antiparasitic agent.
  • Dopamine Receptor Antagonism : Experimental results indicated that this compound effectively antagonizes dopamine D2 receptors in vitro. This property is particularly relevant for developing treatments for schizophrenia and other dopamine-related disorders.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is essential for optimizing its biological activity. The following table summarizes key modifications and their associated biological effects:

Compound NameModificationBiological Activity
BT2O-methyl group additionIncreased anticancer activity
BT3Amino group substitutionEnhanced neuropharmacological effects
BT2-MeOAMethoxyacetamide substitutionPotent D2 receptor antagonist

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares key structural motifs with other benzodioxole- and carboxamide-containing derivatives. Below is a comparative analysis:

Compound Name Heterocyclic Core Key Substituents Molecular Features Synthetic Method
Target Compound Dihydrobenzo[f][1,4]oxazepine 7-fluoro, benzodioxol-5-ylmethyl Seven-membered ring with O/N; fluorinated aromatic ring Likely carbodiimide-mediated amidation (e.g., EDC/HOBt)
4-(2-(1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-4-phenylthiazole-5-carbonyl)-N-methylbenzamide (37) Thiazole Benzo[d][1,3]dioxol-5-yl, cyclopropanecarboxamide Five-membered thiazole; cyclopropane enhances rigidity EDC/HOBt coupling; column chromatography purification
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chloro-4-methoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (55) Thiazole 3-chloro-4-methoxybenzoyl, cyclopropanecarboxamide Electron-withdrawing substituents (Cl, OMe) modulate reactivity Similar coupling as 37; yields 27% after purification
4-(1,3-Benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide Hexahydroquinoline 3-fluorophenyl, methyl Six-membered quinoline core; hexahydro structure increases conformational flexibility Multi-step synthesis involving cyclization and amidation

Key Differences and Implications

  • Heterocyclic Core: The target’s oxazepine ring offers greater conformational flexibility compared to rigid thiazoles (compounds 37, 55) or planar quinolines (compound in ). This flexibility may enhance binding to dynamic targets like GPCRs or kinases . Fluorination: The 7-fluoro substituent in the target compound may improve metabolic stability and CNS penetration compared to non-fluorinated analogs (e.g., compound 37) .
  • Pharmacological Profile: Thiazole-based analogs (e.g., 37, 55) are often explored as kinase inhibitors or antimicrobials due to their electron-deficient cores .

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a 7-fluoro substitution on a benzo[f][1,4]oxazepine core. The presence of these functional groups is believed to contribute significantly to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance:

  • Synthesis and Evaluation : A series of derivatives were synthesized and tested against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) using the SRB assay. Notably, some compounds showed IC50 values significantly lower than established drugs like doxorubicin, indicating enhanced potency. For example, one derivative exhibited an IC50 of 1.54 µM against HCT116 compared to doxorubicin's 8.29 µM .
  • Mechanism of Action : The anticancer mechanisms were explored through EGFR inhibition assessments and apoptosis pathway analyses. The studies indicated that these compounds could induce apoptosis in cancer cells by modulating proteins such as Bax and Bcl-2 .

Case Studies

Case Study 1: Antitumor Efficacy
In a study focusing on novel N-aryl derivatives of benzo[d][1,3]dioxole, several compounds demonstrated significant antitumor activity against HeLa and A549 cell lines. Compound C27 showed an IC50 of 2.07 µM against HeLa cells and 3.52 µM against A549 cells . This suggests that modifications in the chemical structure can enhance biological efficacy.

Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on synthesized oxazepine derivatives indicated favorable binding affinities towards target proteins involved in cancer progression. These studies provide insights into how structural variations can influence biological interactions .

Pharmacological Activities

Beyond anticancer properties, derivatives of this compound class exhibit various pharmacological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential use as antibacterial agents .
  • Anti-inflammatory Properties : Certain oxazepine derivatives have been characterized for their anti-inflammatory effects, which could be beneficial in treating conditions where inflammation is a key factor .

Data Summary

Activity TypeCell LineIC50 (µM)Reference
Antitumor ActivityHepG22.38
Antitumor ActivityHCT1161.54
Antitumor ActivityMCF-74.52
Antitumor ActivityHeLa2.07
Antitumor ActivityA5493.52

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound with high purity and yield?

  • Methodological Answer :

  • Step 1 : Use a coupling reaction between a benzodioxol-5-ylmethylamine derivative and a 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylic acid precursor.
  • Step 2 : Optimize reaction conditions with polar aprotic solvents (e.g., DMF or DCM) and bases (e.g., LiH or Na₂CO₃) to control pH and enhance nucleophilicity .
  • Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., CHCl₃/hexane) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :

  • X-ray crystallography : Resolve stereochemistry and confirm bond angles/torsion angles (e.g., O2–C13–C12–C29: −124.19°, C13–C12–C11–C10: 175.38°) .
  • NMR spectroscopy : Analyze ¹H/¹³C shifts to verify substituent placement (e.g., fluorine at C7, benzodioxole at C5) .
  • HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Step 1 : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of target receptors (e.g., GABAₐ or serotonin receptors).
  • Step 2 : Validate predictions with MD simulations (e.g., GROMACS) to assess binding stability under physiological conditions .
  • Step 3 : Correlate computational results with in vitro assays (e.g., radioligand displacement assays) to confirm affinity (IC₅₀ values) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Strategy 1 : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) to minimize variability .
  • Strategy 2 : Investigate stereochemical purity (e.g., chiral HPLC) since minor enantiomers can skew results .
  • Strategy 3 : Use orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate activity .

Q. How to design analogs to improve metabolic stability without compromising activity?

  • Methodological Answer :

  • Approach 1 : Introduce electron-withdrawing groups (e.g., -CF₃ at C7) to reduce oxidative metabolism .
  • Approach 2 : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) .
  • Approach 3 : Use prodrug strategies (e.g., phosphate esters) to enhance bioavailability .

Data Contradiction Analysis

Q. Why do studies report varying enzymatic inhibition potencies for this compound?

  • Methodological Answer :

  • Factor 1 : Differences in enzyme isoforms (e.g., CYP3A4 vs. CYP2D6) may alter substrate specificity .
  • Factor 2 : Impurities (e.g., residual solvents) can act as noncompetitive inhibitors. Mitigate via rigorous HPLC-MS profiling .
  • Factor 3 : pH-dependent solubility may affect in vitro activity. Use buffered solutions (pH 7.4) for consistency .

Experimental Design Framework

Q. How to align synthesis and testing protocols with theoretical frameworks?

  • Methodological Answer :

  • Framework 1 : Apply retrosynthetic analysis to prioritize convergent synthesis routes, minimizing side reactions .
  • Framework 2 : Link pharmacological hypotheses (e.g., serotonin receptor modulation) to structural features (e.g., fluorination at C7) using QSAR models .

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